molecular formula C26H20N2 B8679185 4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine CAS No. 825621-06-5

4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine

Cat. No.: B8679185
CAS No.: 825621-06-5
M. Wt: 360.4 g/mol
InChI Key: OFZKDHVEYWXZKM-UHFFFAOYSA-N
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Description

4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine is a useful research compound. Its molecular formula is C26H20N2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

825621-06-5

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2-phenylethenyl)-2-[4-(2-phenylethenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H

InChI Key

OFZKDHVEYWXZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4′-Dimethyl-2,2′-bipyridine and methyl 4-formylbenzoate were purchased from Aldrich and Fluka respectively. 4,4′-Di(phenylethenyl)-2,2′-bipyridine 3 was prepared by hydrolysis of the styryl ester 2, which was synthesized from 4,4′-Dimethyl-2,2′-bipyridine 1 by a modified version of the previously described procedure (see Klein et al., 2005 below) as follows: 4,4′-Dimethyl-2,2′-bipyridine (11.054 g, 0.06 mol) and methyl 4-formylbenzoate (29.549 g, 0.18 mol) were dispersed in acetic anhydride (16 mL) then dry potassium acetate (5.889, 0.06 mol) and iodine (50 mg, 2×10−4 mol) were added. The resulting mixture was heated under reflux for 48 h. After cooling, methanol (200 mL) was added and the resulting fine off-white crystals were filtered off. The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL), the mixture allowed to cool to RT, and the crystalline product filtered off and dried to give pure styryl ester (19.449 g, 72%). The compound gave spectroscopic data identical to that previously reported. 4,4′-Dicarboxy(phenylethenyl)-2,2′-bipyridine 3 was then obtained in quantitative yield from the styryl ester according to the literature procedure. (Engineering of a Novel Ruthenium Sensitizer and its Application in Dye-Sensitized Solar Cells for Conversion of Sunlight into Electricity, C. Klein, Md. K. Nazeeruddin P. Liska, Davide Di Censo, N. Hirata, E. Palomares, J. R. Durrant and M. Grätzel, Inorg. Chem. 44, 178-180, 2005).
[Compound]
Name
styryl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.054 g
Type
reactant
Reaction Step Six
Quantity
29.549 g
Type
reactant
Reaction Step Six
Quantity
16 mL
Type
solvent
Reaction Step Six
Name
potassium acetate
Quantity
0.06 mol
Type
reactant
Reaction Step Seven
Quantity
50 mg
Type
reactant
Reaction Step Seven

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